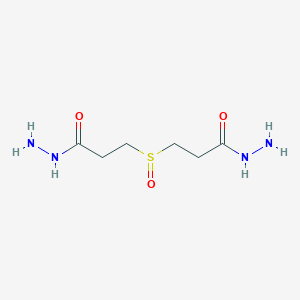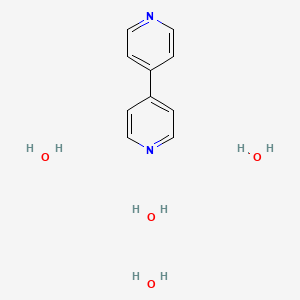
3,3'-Sulfinyldi(propanehydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfinyldi(propanehydrazide): It is a homobifunctional, acidic residue-targeting, sulfoxide-containing crosslinker that targets aspartic acid and glutamic acid residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3,3’-Sulfinyldi(propanehydrazide) involves the reaction of propanehydrazide with a sulfoxide-containing reagent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the sulfoxide bond .
Industrial Production Methods: : Industrial production of 3,3’-Sulfinyldi(propanehydrazide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: : 3,3’-Sulfinyldi(propanehydrazide) undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfinyldi(propanehydrazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in mass spectrometry to study protein-protein interactions.
Biology: Helps in elucidating the structural dynamics of protein complexes.
Medicine: Potential use in drug discovery by targeting “undruggable” protein targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfinyldi(propanehydrazide) involves the formation of covalent bonds with aspartic acid and glutamic acid residues in proteins. The sulfoxide group provides a cleavable bond that can be broken under specific conditions, allowing for the identification of crosslinked peptides in mass spectrometry. This helps in mapping protein interaction surfaces and understanding protein complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMSO crosslinker: Another sulfoxide-containing crosslinker with similar properties.
SDASO-L crosslinker: A sulfoxide-containing crosslinker targeting different residues.
d0-DMDSSO crosslinker: A deuterated version of a sulfoxide-containing crosslinker.
Uniqueness: : 3,3’-Sulfinyldi(propanehydrazide) is unique due to its dual hydrazide-reactive groups and symmetrical C-S cleavable bonds, which provide complementary data to lysine-targeting reagents. Its ability to target acidic residues like aspartic acid and glutamic acid makes it particularly useful in studying protein interaction surfaces .
Eigenschaften
Molekularformel |
C6H14N4O3S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
3-(3-hydrazinyl-3-oxopropyl)sulfinylpropanehydrazide |
InChI |
InChI=1S/C6H14N4O3S/c7-9-5(11)1-3-14(13)4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
XTCXQISMAWBOOT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)CCC(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)


![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)


![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)







